Fmoc-3-bromo-L-phenylalanine
Description
Structural and Stereochemical Considerations in Fmoc-3-bromo-L-phenylalanine Derivatives
The unique properties and applications of this compound are a direct result of its specific molecular architecture. The interplay between the Fmoc protecting group, the inherent chirality of the amino acid, and the bromine substitution is crucial for its function in chemical synthesis.
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for the amine function of the amino acid. wikipedia.orgtotal-synthesis.com Its primary role is to prevent unwanted reactions at the N-terminus during the formation of peptide bonds. americanpeptidesociety.org The Fmoc group is particularly favored in solid-phase peptide synthesis (SPPS) for several reasons: wikipedia.orgtotal-synthesis.com
Base-Labile Removal: It can be easily and cleanly removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), without affecting other acid-labile protecting groups that might be present on the amino acid side chains or the resin linker. wikipedia.orgamericanpeptidesociety.orgiris-biotech.de
Orthogonality: The use of the Fmoc group allows for an "orthogonal" protection strategy. This means that different protecting groups can be removed selectively under different chemical conditions, which is essential for synthesizing complex peptides with specific modifications. total-synthesis.comiris-biotech.de
Reaction Monitoring: The removal of the Fmoc group releases a byproduct, dibenzofulvene, which has a strong UV absorbance. This property allows for the real-time monitoring of the deprotection step, ensuring the reaction has gone to completion before proceeding to the next coupling step. wikipedia.org
Stability: The Fmoc group is stable to the acidic conditions often used to cleave the completed peptide from the solid support, ensuring the integrity of the N-terminus until the final deprotection step. total-synthesis.com
| Feature of Fmoc Group | Significance in Peptide Synthesis |
| Base-Labile Removal | Allows for mild deprotection, preserving sensitive parts of the peptide. wikipedia.orgamericanpeptidesociety.org |
| Orthogonality | Enables selective removal of protecting groups for complex syntheses. total-synthesis.comiris-biotech.de |
| UV-Active Byproduct | Facilitates monitoring of reaction completion. wikipedia.org |
| Acid Stability | Protects the N-terminus throughout the synthesis until final cleavage. total-synthesis.com |
Amino acids, with the exception of glycine (B1666218), are chiral molecules, meaning they exist in two non-superimposable mirror-image forms, designated as L (levo) and D (dextro). jpt.com In nature, the vast majority of proteins are constructed from L-amino acids. fiveable.menih.gov This stereospecificity is fundamental to biological function:
Protein Structure and Function: The L-configuration is critical for the proper three-dimensional folding of polypeptide chains into functional proteins, such as enzymes and receptors. jpt.comfiveable.me This specific arrangement allows for the precise interactions necessary for biological activity.
Enzymatic Specificity: Enzymes that synthesize proteins and those that degrade them are highly stereospecific, primarily recognizing and processing L-amino acids. jpt.com
Synthetic Peptides for Biological Applications: When synthesizing peptides intended to mimic or interact with natural biological systems, using L-amino acids is typically essential to ensure proper binding and activity. While D-amino acids are sometimes incorporated to increase resistance to enzymatic degradation, the core structure of most biologically active peptides relies on the L-configuration. nih.gov
The introduction of a bromine atom onto the phenyl ring of phenylalanine at the meta-position (position 3) provides a versatile chemical handle for further modifications. chemimpex.comangenechemical.com This halogenation has several important implications:
Site for Cross-Coupling Reactions: The bromine atom serves as a reactive site for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. wiley.com This allows for the introduction of a wide range of other functional groups, including alkyl, aryl, or other moieties, enabling the synthesis of diverse peptide analogs.
Modulation of Biophysical Properties: Halogenation can influence the electronic properties and hydrophobicity of the amino acid side chain. rsc.org This can affect how the resulting peptide folds and interacts with its biological target, potentially enhancing binding affinity or stability. acs.org
Probing Molecular Interactions: The introduction of a "heavy" atom like bromine can be useful in biophysical studies, such as X-ray crystallography, to help determine the structure of peptide-protein complexes.
Role of L-Configuration in Biological Activity and Synthesis
Historical Context and Evolution of Halogenated Phenylalanine Derivatives in Peptide and Drug Discovery Research
The deliberate modification of amino acids to create non-natural variants has long been a strategy in medicinal chemistry. The development of solid-phase peptide synthesis by R.B. Merrifield in the 1960s revolutionized the field, making the synthesis of peptides more efficient and accessible. This was followed by the introduction of various protecting groups, with the Fmoc group emerging as a popular alternative to the acid-labile Boc group due to its milder removal conditions. americanpeptidesociety.org
The incorporation of halogenated amino acids, including fluorinated, chlorinated, and brominated phenylalanines, into peptides has been a significant area of research. beilstein-journals.orgchemimpex.commdpi.com Initially, halogenation was explored for its ability to alter the steric and electronic properties of drug candidates. researchgate.net Over time, the focus has expanded to include:
Improving Pharmacokinetic Properties: Halogenation can increase the metabolic stability of peptides by making them more resistant to enzymatic degradation. beilstein-journals.orgmdpi.com
Enhancing Biological Activity: The introduction of halogens can lead to stronger interactions with biological targets, thereby increasing the potency of peptide-based drugs. acs.orgmdpi.com
Developing Probes for Research: Halogenated amino acids, including those with radioactive isotopes, are used as probes in techniques like Positron Emission Tomography (PET) for imaging and in studies of drug-target interactions. beilstein-journals.org
Facilitating Further Functionalization: The use of bromo- and iodo-phenylalanines as platforms for cross-coupling reactions to build more complex molecular architectures is a more recent and powerful strategy in drug discovery. wiley.comrsc.org
The synthesis of this compound represents a convergence of these advancements, providing a ready-to-use building block that combines the benefits of Fmoc-based peptide synthesis with the functional versatility of a halogenated side chain.
Scope and Research Significance of this compound in Contemporary Academic Disciplines
This compound is a highly versatile reagent with applications across multiple scientific fields:
Medicinal Chemistry and Drug Development: This is the primary area of application. The compound is used to synthesize novel peptide-based therapeutics. The bromine atom can be a key part of the final drug molecule or serve as a point for diversification to create libraries of related compounds for screening. chemimpex.com
Chemical Biology: Researchers use peptides containing 3-bromo-L-phenylalanine to probe biological systems. These modified peptides can be used to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. nih.gov
Bioconjugation and Materials Science: The reactive nature of the brominated phenyl group allows for the attachment of peptides to other molecules, such as fluorescent dyes, or to surfaces. chemimpex.com This is useful for creating diagnostic tools and novel biomaterials like hydrogels. chemimpex.comresearchgate.net
Protein Engineering: The incorporation of this non-natural amino acid into proteins can be used to create proteins with enhanced stability or novel functions. chemimpex.com
The significance of this compound lies in its ability to bridge the gap between standard peptide synthesis and the creation of highly functionalized, novel molecules with tailored properties for a wide range of advanced research applications. chemimpex.comangenechemical.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGTIKYXVBTAO-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370316 | |
| Record name | Fmoc-3-bromo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-48-3 | |
| Record name | 3-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-3-bromo-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for Fmoc 3 Bromo L Phenylalanine and Its Analogs
Chemo-Enzymatic Synthesis Strategies for Enantiomerically Pure Fmoc-3-bromo-L-phenylalanine
The synthesis of enantiomerically pure this compound is paramount, as the biological activity of peptides is highly dependent on stereochemistry. Chemo-enzymatic strategies offer a powerful approach to achieve high enantiopurity, combining the efficiency of chemical synthesis for precursor preparation with the exquisite stereoselectivity of enzymes.
A common strategy involves the enzymatic amination of a chemically synthesized precursor. For instance, a halogenated derivative of (E)-cinnamic acid can be synthesized chemically and then subjected to the action of Phenylalanine Ammonia (B1221849) Lyase (PAL). nih.govnih.gov Under appropriate conditions, PAL catalyzes the stereoselective addition of ammonia to the double bond, yielding the desired L-enantiomer of 3-bromophenylalanine with high fidelity. nih.govnih.gov Another enzymatic route uses phenylalanine dehydrogenase, which can convert the corresponding α-keto acid (3-bromophenylpyruvic acid) into the L-amino acid. nih.gov
Alternatively, enzymatic resolution can be employed to separate a racemic mixture of 3-bromo-DL-phenylalanine. This process involves the specific enzymatic hydrolysis of a racemic amino acid ester. An enzyme, such as a protease, will selectively hydrolyze the L-ester to the L-acid, leaving the D-ester unreacted. google.com The resulting L-acid and D-ester can then be separated. The final step in these chemo-enzymatic pathways is the chemical protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group, typically using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions, to yield the final building block ready for peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Integration of this compound
This compound is a valuable building block for incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). chemimpex.com SPPS, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). mdpi.com The Fmoc/tBu strategy is the most common approach in modern SPPS. iris-biotech.dealtabioscience.com In this method, the temporary Nα-amino protecting group is the base-labile Fmoc group, while permanent side-chain protecting groups are typically acid-labile, such as the tert-butyl (tBu) group. altabioscience.compeptide.com This orthogonality allows for the selective removal of the Fmoc group at each cycle without disturbing the side-chain protection or the linkage to the resin. peptide.com
The integration of this compound follows the standard SPPS cycle:
Deprotection: The Fmoc group of the resin-bound peptide is removed, typically with a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a free N-terminal amine. mdpi.comiris-biotech.de
Coupling: The incoming this compound is pre-activated and then coupled to the free amine of the resin-bound peptide. tudublin.ie
Washing: The resin is thoroughly washed to remove excess reagents and byproducts. mdpi.com This cycle is repeated until the desired peptide sequence is assembled. The bromine atom on the phenylalanine ring is stable to the standard conditions of Fmoc-SPPS.
Optimization of Coupling Efficiencies and Minimization of Racemization
A more significant challenge during the activation and coupling of Nα-protected amino acids is the risk of racemization, which is the loss of stereochemical integrity at the α-carbon. While urethane-based protecting groups like Fmoc are designed to suppress racemization, certain amino acids remain susceptible, particularly under harsh coupling conditions or with certain activating agents. nih.gov For sensitive couplings, including those involving sterically hindered or racemization-prone residues, the choice of coupling reagent is crucial. Modern coupling reagents are designed to balance high reactivity with low racemization levels.
| Coupling Reagent/System | Type | Key Characteristics |
| DIC/Oxyma | Carbodiimide/Additive | Considered a very mild and effective system for suppressing racemization. nih.gov Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a safer and highly efficient alternative to the potentially explosive HOBt. bachem.comluxembourg-bio.com |
| HBTU/HATU | Aminium/Uronium | Highly efficient and fast-acting reagents. bachem.com HATU is generally more reactive but can lead to more racemization with sensitive residues compared to milder reagents. nih.gov |
| COMU | Aminium/Uronium | A third-generation uronium salt incorporating an Oxyma moiety. It demonstrates coupling efficiencies comparable to HATU but with reduced racemization and improved safety. mesalabs.com |
| DEPBT | Phosphonium | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one has been shown to be highly effective in avoiding racemization in solution-phase synthesis, a principle applicable to challenging SPPS couplings. luxembourg-bio.com |
This table presents a selection of modern coupling reagents and their general characteristics relevant to minimizing racemization and optimizing coupling in peptide synthesis.
The use of milder bases, such as 2,4,6-collidine instead of diisopropylethylamine (DIPEA), can also help to minimize racemization. mesalabs.com For this compound, studies on related halogenated phenylalanines suggest that standard, optimized coupling protocols using reagents like HBTU or DIC/Oxyma are generally effective. mdpi.com
Strategies for Orthogonal Deprotection in Complex Peptide Sequences
Orthogonal protection is a fundamental concept in the synthesis of complex peptides, allowing for the selective removal of one type of protecting group in the presence of others. peptide.combiosynth.com This enables the synthesis of modified peptides, such as cyclic peptides, branched peptides, or those with post-translational modifications. altabioscience.com
The standard Fmoc/tBu strategy is itself orthogonal. iris-biotech.de The Fmoc group is removed by a base (piperidine), while the tBu and other common side-chain protecting groups (e.g., Trityl (Trt) for Cys/His, Boc for Lys/Trp) are removed by strong acid (Trifluoroacetic acid, TFA) during the final cleavage from the resin. iris-biotech.depeptide.com
For more complex syntheses involving this compound, additional levels of orthogonality may be required. For example, if a side-chain modification is desired via the bromo-substituent while the peptide is still on the resin, all other side-chain protecting groups and the Nα-Fmoc group must remain intact. The Suzuki-Miyaura cross-coupling reaction, for instance, can be performed on resin-bound peptides containing bromophenylalanine using a palladium catalyst under conditions that are generally compatible with standard protecting groups. mdpi.com
If selective deprotection of another side chain is needed in the presence of the Fmoc group and other acid-labile groups, a third or fourth orthogonal protecting group can be introduced.
| Protecting Group | Cleavage Condition | Orthogonal To |
| Fmoc (Nα-protection) | Piperidine (base) | tBu, Boc, Trt (acid-labile); Alloc (Pd(0)); ivDde (hydrazine) |
| tBu, Boc, Trt (Side-chain) | TFA (strong acid) | Fmoc (base); Alloc (Pd(0)); ivDde (hydrazine) |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Fmoc (base); tBu, Boc, Trt (acid-labile); ivDde (hydrazine) |
| ivDde/Dde | Hydrazine (mild nucleophile) | Fmoc (base, though some lability noted); tBu, Boc, Trt (acid-labile); Alloc (Pd(0)) |
This table illustrates common orthogonal protecting group schemes used in conjunction with Fmoc chemistry.
This multi-layered orthogonal strategy allows for precise, site-specific modifications at various stages of the synthesis, both on-resin and in solution after cleavage.
Solution-Phase Synthetic Approaches for this compound Building Blocks
While SPPS is dominant for peptide synthesis, solution-phase synthesis remains critical for preparing the amino acid building blocks themselves, such as this compound. bachem.com Solution-phase peptide synthesis (SolPPS) is also used for large-scale production of shorter peptides. google.com
The synthesis of the this compound building block typically starts with commercially available 3-bromo-L-phenylalanine. The key step is the protection of the α-amino group with the Fmoc moiety. This is generally achieved by reacting the amino acid with an Fmoc-donating reagent like 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in an aqueous basic solution (e.g., using sodium bicarbonate or sodium carbonate) with an organic co-solvent like dioxane or acetone. The reaction is typically straightforward, and the product can be purified by crystallization.
In cases where the starting amino acid is not commercially available, more complex multi-step syntheses are required. For example, a tandem alkylation-second-order asymmetric transformation protocol has been used to prepare tailor-made phenylalanine derivatives from glycine (B1666218). nih.gov In such a process, a chiral nickel(II) complex of glycine is alkylated with a benzyl (B1604629) bromide derivative (e.g., 3-bromobenzyl bromide). The resulting complex is then disassembled to release the enantiomerically enriched amino acid, which can subsequently be Fmoc-protected. nih.gov
Regioselective Bromination Techniques for Phenylalanine Derivatives
The synthesis of 3-bromophenylalanine requires the regioselective introduction of a bromine atom onto the phenyl ring of a phenylalanine precursor. Direct electrophilic bromination of unprotected phenylalanine can be challenging, often leading to mixtures of ortho-, meta-, and para-isomers, with the para-isomer typically favored. chemistryviews.org Achieving meta-selectivity requires specific strategies.
One approach is to start with a precursor that already contains a meta-directing group or to perform the bromination on a derivative where the combined electronic and steric effects favor the 3-position. For instance, bromination of N-phthaloyl-phenylalanine derivatives has been reported to occur at the β-position of the side chain rather than the aromatic ring under certain radical conditions. researchgate.net Therefore, electrophilic aromatic substitution on a suitably protected phenylalanine derivative is the more common route. This often involves harsh conditions, and achieving high regioselectivity for the meta position can be difficult without a strongly deactivating, meta-directing group already on the ring.
Directed Ortho-Metalation and Halogenation Protocols
Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for functionalizing aromatic rings. organic-chemistry.org The principle involves using a directing metalation group (DMG), which is a functional group containing a heteroatom (e.g., amide, carbamate (B1207046), methoxy) that can coordinate to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium). organic-chemistry.orgnih.gov This coordination positions the strong base to selectively deprotonate the adjacent (ortho) C-H bond. The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a bromine source like 1,2-dibromoethane (B42909) or N-bromosuccinimide (NBS), to install the bromine atom specifically at that position. unito.it
To synthesize 3-bromo-L-phenylalanine using this logic, one would need to apply the DoM strategy to a phenylalanine derivative where the target position is ortho to a suitable DMG. For example, a primary amine can act as a directing group. A palladium-catalyzed, primary-amine-directed C-H halogenation of phenylalanine derivatives has been reported, which achieves ortho-selective halogenation. nih.gov While this directs to the 2- and 6-positions, the underlying principle of using a directing group to control regioselectivity is key.
For meta-bromination, a different strategy is required. One could start with a precursor like 3-bromobenzaldehyde, convert it to a protected phenylalanine via methods like the Strecker or Erlenmeyer-Plöchl synthesis, followed by enzymatic resolution and Fmoc-protection. Alternatively, a DoM strategy could be applied to a different precursor that, upon functionalization and further transformation, yields the desired product. The power of DoM lies in its ability to override the inherent electronic preferences of the aromatic ring, providing access to substitution patterns that are difficult to achieve through classical electrophilic aromatic substitution. organic-chemistry.org
Green Chemistry Approaches in Bromination Reactions
Traditional electrophilic bromination reactions often employ molecular bromine (Br₂), a reagent that is highly toxic, corrosive, and volatile. wordpress.com Green chemistry principles encourage the use of safer and more environmentally benign alternatives. wordpress.com N-bromosuccinimide (NBS) is a common solid-state alternative to liquid bromine, making it easier and safer to handle. wordpress.com However, the use of NBS generates succinimide (B58015) as a byproduct and has a lower atom economy, as only one bromine atom from the molecule is utilized. wordpress.com
More sustainable methods focus on the in situ generation of the brominating agent, which avoids the handling and transportation of hazardous materials. One such approach involves the reaction of an oxidant like sodium hypochlorite (B82951) (NaOCl) with a bromide source such as hydrobromic acid (HBr) or potassium bromide (KBr) in a continuous flow system. nih.gov This method allows for the on-demand production of bromine, which is immediately consumed in the subsequent reaction, significantly enhancing safety and control. nih.gov
Enzymatic approaches represent a frontier in green synthesis. Phenylalanine ammonia lyases (PALs) are enzymes that can catalyze the amination of various cinnamic acids to produce phenylalanine analogs. frontiersin.org While not a direct bromination method, this enzymatic strategy allows for the sustainable production of phenylalanine derivatives from precursors, potentially including those already containing a bromine atom, under mild, aqueous conditions. frontiersin.org Furthermore, greener protocols for peptide bond formation, a subsequent step for Fmoc-amino acids, utilize agro-waste-derived solvents, minimizing the reliance on conventional, often toxic, organic solvents like DMF. researchgate.net
Post-Synthetic Modification Strategies on the Bromine Moiety
The carbon-bromine bond in this compound is a key functional group that enables a wide range of palladium-catalyzed cross-coupling reactions. These reactions allow for the precise installation of aryl, alkenyl, alkynyl, and nitrogen-containing substituents, transforming the simple brominated starting material into a diverse library of unnatural amino acids for applications in peptide science, drug discovery, and materials chemistry. chemimpex.comchemimpex.com
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the synthesis of Fmoc-protected aryl-phenylalanines, often referred to as Bip derivatives. nih.govacs.org A one-step protocol using nonaqueous conditions can directly couple various aryl and heteroaryl boronic acids with Fmoc-protected bromophenylalanines in good to excellent yields. nih.govacs.org This method is directly compatible with subsequent Fmoc-based solid-phase peptide synthesis (SPPS). nih.govacs.org
The reaction conditions are crucial for success, particularly in minimizing the premature cleavage of the Fmoc protecting group. mdpi.com High-throughput screening has identified optimal catalyst systems, such as Pd(OAc)₂ with 1,1′-bis(di-tert-butylphosphino)ferrocene (DTBPF) as the ligand and K₃PO₄ as a mild base, which function effectively at temperatures below 80 °C. mdpi.com This methodology has been successfully applied to couple Fmoc-4-bromophenylalanine with 4-acetamidophenyl-1-pinacolatoboron ester, yielding the product in 81% yield. mdpi.com The versatility of this reaction is further demonstrated by its use in coupling bromophenylalanine derivatives with fluorinated pyridine (B92270) boronates, a key step in synthesizing complex pharmaceutical intermediates. chemistryviews.org
| Reactants | Catalyst System | Base | Solvent | Yield | Reference |
| Fmoc-4-bromo-L-phenylalanine + Arylboronic acid | Pd(OAc)₂ / DTBPF | K₃PO₄ | THF or t-amylOH | Good to Excellent | nih.govacs.orgmdpi.com |
| Fmoc-4-bromophenylalanine + 4-acetamidophenyl-1-pinacolatoboron ester | PdCl₂ | Na₂CO₃ | THF/ethylene glycol | 81% | mdpi.com |
| Protected bromophenylalanine derivative + Tetrafluorinated pyridine pinacolatoboranate | [Pd(PiPr₃)₂] | NMe₄F or CsF | Not specified | Very Good | chemistryviews.org |
The Heck and Sonogashira reactions are cornerstone methods for introducing unsaturation into organic molecules by forming C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively.
The Heck reaction facilitates the palladium-catalyzed coupling of aryl halides with alkenes. It has been employed for the olefination of phenylalanine residues within peptides, demonstrating its utility in post-synthetic modification. nih.gov A bidentate coordination of the peptide to the palladium catalyst is considered crucial for the reaction's success. nih.gov
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing phenylalanine derivatives containing alkyne moieties, which are valuable as "clickable" handles for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net Copper-free Sonogashira variants have also been developed, which are particularly useful in biological contexts to avoid copper toxicity. researchgate.net For instance, small peptides with a 3-bromobenzyl group have been cyclized via an intramolecular copper-free Sonogashira reaction. researchgate.net
| Reaction | Coupling Partners | Catalyst System | Key Features | Reference |
| Heck | This compound + Alkene | Pd catalyst | Forms C-C double bonds (alkenyl groups). | nih.gov |
| Sonogashira | This compound + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Forms C-C triple bonds (alkynyl groups); useful for "click" chemistry. | wikipedia.orgorganic-chemistry.org |
| Copper-Free Sonogashira | Intramolecular: Peptide with 3-bromobenzyl and alkynoyl groups | Pd catalyst | Enables cyclization and avoids potentially toxic copper co-catalyst. | researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of aryl amines by offering a versatile and functional-group-tolerant alternative to harsher classical methods. wikipedia.org For this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines, including ammonia equivalents, onto the phenyl ring. organic-chemistry.org
A significant challenge in applying this reaction to amino acid derivatives is the preservation of stereochemical integrity at the α-carbon. wiley.com Recently, a light-driven nickel-catalyzed method has been developed for the C-N coupling of optically active amines and amino acid esters with aryl bromides, which proceeds with retention of the enantiomeric excess (ee). wiley.com This provides a powerful tool for accessing chiral N-aryl amino acid derivatives. Catalyst systems and conditions have been refined to allow for the use of aqueous ammonia and hydroxide (B78521) bases, broadening the accessibility and practicality of this transformation for creating primary arylamines from aryl bromides. beehiiv.com
Fluorinated amino acids are of great interest in medicinal chemistry and protein engineering, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and hydrophobicity. beilstein-journals.orgnih.gov The bromine atom of this compound can serve as a precursor for introducing fluorine.
Halogen Exchange (Halex) reactions involve the direct substitution of bromine with fluorine. This can be achieved using various fluorinating agents. Mechanochemical methods using a ball mill with AgF as the fluorine source offer an eco-friendly, catalyst-free route for halogen exchange. rsc.org The Halex reaction can also be performed using spray-dried KF, often with a phase-transfer catalyst, under solvent-free or high-boiling solvent conditions. researchgate.net For the synthesis of radiolabeled analogs for Positron Emission Tomography (PET), nucleophilic substitution using ¹⁸F⁻ (e.g., K¹⁸F/Kryptofix) is a common strategy. google.com
De Novo Synthesis involves constructing the fluorinated phenylalanine from simpler, often already fluorinated, starting materials. One approach starts with a fluorinated benzaldehyde, such as 3-bromo-4-fluorobenzaldehyde. nih.gov This aldehyde is reacted with N-acetylglycine to form an azalactone intermediate, which is then asymmetrically hydrogenated to establish the L-stereocenter, ultimately yielding 3-bromo-4-fluoro-L-phenylalanine. nih.gov Another strategy involves the direct electrophilic fluorination of L-phenylalanine or its derivatives using reagents like [¹⁸F]F₂ or [¹⁸F]AcOF, although this can lead to a mixture of ortho, meta, and para isomers. nih.govresearchgate.net
| Synthetic Strategy | Precursor | Key Reagents/Steps | Product | Key Features | Reference |
| Halogen Exchange (Halex) | This compound | AgF (ball milling); KF (solvent-free); K¹⁸F/Kryptofix | Fmoc-3-fluoro-L-phenylalanine | Direct replacement of Br with F; can be used for ¹⁸F labeling. | rsc.orgresearchgate.netgoogle.com |
| De Novo Synthesis | 3-bromo-4-fluorobenzaldehyde | N-acetylglycine, Asymmetric Hydrogenation | 3-bromo-4-fluoro-L-phenylalanine | Builds the molecule from a fluorinated precursor; offers stereochemical control. | nih.gov |
| Direct Fluorination | L-Phenylalanine | [¹⁸F]AcOF or [¹⁸F]F₂ | Mixture of o, m, p-[¹⁸F]fluoro-L-phenylalanine | Electrophilic fluorination; often results in isomeric mixtures. | nih.gov |
Buchwald-Hartwig Amination for Nitrogen-Containing Moieties
Synthesis of Clickable and Photoreactive Fmoc-Phenylalanine Derivatives for Bioconjugation
The creation of multifunctional amino acids that incorporate both a "clickable" handle and a photoreactive group is a sophisticated strategy for advanced chemical biology applications like photoaffinity labeling. rsc.orgnih.gov These tools are designed to identify and characterize the biological targets of bioactive peptides. nih.gov
A notable example is the synthesis of an Fmoc-protected derivative of p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa). rsc.orgnih.govresearchgate.net This molecule contains a terminal alkyne for click chemistry and a benzophenone (B1666685) moiety for photo-crosslinking. nih.gov The synthesis starts from 3-(4-bromophenyl)-1-propanol and proceeds through an 11-step sequence. nih.govresearchgate.netrsc.org The bromine atom in an early intermediate is crucial for introducing the benzoyl portion of the molecule. The final Fmoc-protected amino acid can be directly incorporated into peptides via standard SPPS, allowing a photoreactive group and a reporter tag handle to be introduced in a single step. nih.gov
Aryl azides are another class of functional groups that serve as both photoreactive probes and, in the case of azides, partners in click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition or Staudinger ligation). The asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine has been achieved via Schöllkopf's alkylation method. tandfonline.comresearchgate.net In this synthesis, the key step is the alkylation of a bislactim ether with 3-azide-4-fluorobenzyl bromide. tandfonline.com The resulting amino acid is then protected with an Fmoc group, rendering it ready for peptide synthesis. tandfonline.com These derivatives are invaluable for creating probes to investigate ligand-receptor interactions and other biological processes. chemimpex.comrsc.org
| Derivative Type | Functional Moieties | Synthetic Approach | Starting Material Example | Application | Reference |
| Dual Function | Alkyne (Clickable) + Benzophenone (Photoreactive) | Multi-step synthesis involving a brominated precursor | 3-(4-bromophenyl)-1-propanol | Photoaffinity labeling, Target identification | rsc.orgnih.govresearchgate.netrsc.org |
| Azido Derivative | Azide (Clickable + Photoreactive) + Fluorine | Asymmetric synthesis via Schöllkopf's alkylation | 3-azide-4-fluorobenzyl bromide | Photoaffinity labeling, Bioconjugation | tandfonline.comresearchgate.net |
Iii. Applications of Fmoc 3 Bromo L Phenylalanine in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Bioactive Peptides and Peptidomimetics
The primary application of Fmoc-3-bromo-L-phenylalanine lies in its role as a building block for the synthesis of peptides and peptidomimetics. chemimpex.com It is particularly well-suited for Solid-Phase Peptide Synthesis (SPPS), an efficient method for creating complex peptide sequences. chemimpex.com The Fmoc group provides stable protection for the amino group, which can be selectively removed under controlled conditions during the synthesis cycle. angenechemical.comchemimpex.com The presence of the bromine atom on the L-phenylalanine core allows for the creation of diverse peptide libraries, which can then be screened to identify novel drug candidates with high efficacy and selectivity. chemimpex.com
The introduction of a bromine atom into a peptide's structure via this compound is a strategic chemical modification used to enhance its pharmacological profile. nih.gov Halogenation can influence the physico-chemical and structural properties of polypeptides, which is crucial for their interaction with biological targets like receptors or enzymes. mdpi.com
Advantages of incorporating bromine include:
Increased Therapeutic Activity : The bromine substituent can enhance the biological activity of peptide-based drugs. chemimpex.comump.edu.pl
Enhanced Target Interactions : The bromine atom can participate in "halogen bonding," a noncovalent interaction with electron-donating atoms on a biological target. ump.edu.placs.org This directional interaction can favorably alter intermolecular and intramolecular forces, potentially leading to stronger and more specific drug-target binding. ump.edu.plmdpi.com
Improved Permeability : Halogenation is generally associated with improved permeability across cell membranes, a key factor for a drug's bioavailability. nih.gov
For instance, studies on RGD peptides have shown that the introduction of halogens can increase their affinity and specificity for certain integrins. nih.gov Similarly, incorporating chlorine or bromine into peptoids has been shown to boost their antimicrobial activity against Gram-positive bacteria. nih.gov
The bromine atom on this compound serves as a chemical "handle" for further functionalization, enabling the development of targeted therapeutic agents. chemimpex.comCurrent time information in Bangalore, IN. This allows for the attachment of other molecules, such as diagnostic agents or moieties that direct the peptide to specific cells or tissues. chemimpex.com This technique, known as bioconjugation, is a cornerstone of modern targeted therapy, aiming to increase drug efficacy at the site of action while minimizing off-target effects. chemimpex.comnih.gov By incorporating this bromo-amino acid into a peptide sequence, researchers can create sophisticated constructs designed to interact specifically with disease-related biomarkers.
| Application Area | Role of Bromo-Phenylalanine | Therapeutic Goal |
| Peptide-Based Drugs | Serves as a versatile building block in SPPS. chemimpex.com | Creation of complex peptides with specific biological activities. chemimpex.com |
| Targeted Drug Delivery | The bromine atom acts as a point for bioconjugation. chemimpex.com | Attachment of targeting moieties to direct drugs to specific cells. chemimpex.com |
| Diagnostic Agents | Facilitates the attachment of imaging or reporter groups. chemimpex.com | Development of probes to visualize biological processes or disease sites. chemimpex.com |
This compound is integral to the design of advanced drug delivery systems and prodrugs. chemimpex.comchemimpex.com A prodrug is an inactive medication that is metabolized in the body to produce an active drug. escholarship.org This strategy can be used to improve a drug's pharmacokinetic properties. nih.gov The incorporation of chemically modified amino acids is a key aspect of creating peptide-based prodrugs. escholarship.org For example, a peptide sequence can be designed to be cleaved by specific enzymes present in a target tissue, such as the small intestine, triggering the release of the active therapeutic agent. escholarship.org
The bromine atom can be used as a reactive site to link a peptide to a larger drug delivery vehicle or to a temporary masking group. acs.org Research into related bromo-compounds, such as bromopyridazinediones, has shown their potential to form the core of novel prodrug systems that are designed to cleave and release a drug in the high-thiol environment of a cell's cytoplasm, such as in the presence of glutathione. nih.gov This highlights the potential for bromine-containing moieties to be used in stimuli-responsive drug release systems. nih.gov
Development of Targeted Therapeutic Agents
Exploration in Cancer Therapeutics and Diagnostics
Halogenated phenylalanine derivatives are actively explored in oncology for both therapeutic and diagnostic purposes. In drug design, these derivatives are used to create enzyme inhibitors or receptor antagonists that can block key pathways involved in tumor growth. The introduction of bromine can enhance a drug's binding affinity and selectivity for its cancer-related target. ump.edu.pl
Furthermore, the "heavy atom effect" of bromine can be exploited to increase the effectiveness of photodynamic therapy. ump.edu.pl In diagnostics, bromine isotopes can be used in advanced imaging techniques. ump.edu.pl This dual utility in therapy and diagnostics makes bromo-functionalized amino acids valuable in the development of "theranostics," which combine diagnosis and treatment in a single agent. While much research has focused on fluorinated beilstein-journals.org and borinated beilstein-journals.orgresearchgate.net phenylalanine analogs for cancer applications like Boron Neutron Capture Therapy (BNCT), the principles of using a modified amino acid to target cancer cells are directly applicable to bromine-containing compounds.
Neuropharmacological Research Applications
This compound and its parent compound, 3-Bromo-L-phenylalanine, are utilized in neuropharmacological research. chemimpex.comchemimpex.com They are employed in studies of neurotransmitter systems to help scientists understand the specific roles that modified amino acids play in brain function and behavior. chemimpex.com The development of drugs targeting neurological disorders is a key application area for these compounds. chemimpex.com By incorporating 3-bromo-L-phenylalanine into peptides or small molecules, researchers can create novel ligands to probe or modulate the function of receptors in the central nervous system.
Development of Allosteric Modulators and Ligands for Receptor Systems
A significant application of 3-bromo-L-phenylalanine is in the discovery and development of allosteric modulators for G protein-coupled receptors (GPCRs). pnas.org Unlike traditional drugs that bind to the main (orthosteric) site of a receptor, allosteric modulators bind to a different, secondary site. pnas.org This can subtly change the receptor's shape, either enhancing or reducing the effect of the body's natural ligands. pnas.orgacs.org This approach offers the potential for greater selectivity and a more nuanced modulation of receptor activity. pnas.org
A notable success in this area was the discovery of a small-molecule negative allosteric modulator (NAM) for the β2-adrenergic receptor (β2AR), a key target in cardiovascular and respiratory medicine. pnas.org This compound, which contains a 3-bromophenylalanine fragment, was identified from a DNA-encoded chemical library. pnas.org Structure-activity relationship (SAR) studies of this compound and its derivatives revealed that the bromine atom in the meta-bromobenzyl region was critical for its functional activity, as its removal led to a dramatic reduction in the molecule's ability to modulate the receptor. researchgate.net This demonstrates the direct and crucial role of the bromine substituent in mediating complex allosteric interactions with a receptor protein.
| Research Area | Specific Application of this compound | Key Findings/Potential |
| Cancer Therapeutics | Building block for peptide-based enzyme inhibitors or receptor antagonists. | Bromine can enhance binding affinity and selectivity for cancer targets. Potential use in photodynamic therapy. ump.edu.pl |
| Neuropharmacology | Synthesis of probes to study neurotransmitter systems. chemimpex.com | Helps elucidate the role of specific amino acids in brain function and develop drugs for neurological disorders. chemimpex.comchemimpex.com |
| Allosteric Modulation | Component of a known negative allosteric modulator for the β2AR. pnas.org | The bromine atom was found to be critical for the compound's functional activity and its ability to modulate the receptor. researchgate.net |
Proteomics Research and Protein Engineeringchemimpex.comscbt.com
In the fields of proteomics and protein engineering, this compound is instrumental for creating modified proteins with novel properties. chemimpex.com The ability to introduce this non-canonical amino acid allows researchers to systematically probe and alter protein structure and function in ways not possible through conventional mutagenesis of the 20 standard amino acids. researchgate.net
A key application of this compound is its site-specific incorporation into a protein's primary sequence. This is typically achieved using bio-orthogonal chemical strategies and engineered cellular machinery. One common method involves the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid and recognizes a unique codon, such as the amber stop codon (UAG), introduced at the desired location in the gene. acs.orgacs.org
Researchers have successfully incorporated various phenylalanine derivatives, including p-bromo-L-phenylalanine, into proteins like green fluorescent protein (GFP) and murine dihydrofolate reductase in E. coli. acs.orgmdpi.com This technique enables the precise placement of the brominated analog, which can then serve as a versatile chemical handle for further modifications or as a probe itself. acs.orgacs.org For instance, the genetic incorporation of ortho-substituted phenylalanine derivatives, including those with halogen substitutions, has been demonstrated using an evolved pyrrolysyl-tRNA synthetase mutant. acs.org
By replacing a natural amino acid with 3-bromo-L-phenylalanine, scientists can investigate the role of specific residues in protein folding, stability, and interaction with other molecules. chemimpex.comresearchgate.net The introduction of the bulky and electronegative bromine atom can create subtle but significant perturbations in the local protein environment, providing insights into structure-activity relationships.
The unique electronic and steric properties of 3-bromo-L-phenylalanine make it a valuable tool for studying enzyme mechanisms and designing potent inhibitors. chemimpex.com Its ability to act as a selective inhibitor in certain biochemical pathways is a key area of research. chemimpex.com
A notable application is in the synthesis of Lifitegrast (Xiidra), an FDA-approved drug for treating dry eye disease. acs.org 3-bromo-L-phenylalanine is a key intermediate in the synthesis of this drug, which functions as a lymphocyte function-associated antigen-1 (LFA-1) antagonist. acs.org Furthermore, non-canonical amino acids are recognized for their potential to confer resistance to proteolytic degradation, making them attractive candidates for developing more stable peptide-based enzyme inhibitors. mdpi.com
| Application Area | Example | Significance | Reference |
|---|---|---|---|
| Enzyme Inhibition | Key intermediate for Lifitegrast (LFA-1 antagonist) | Demonstrates the role of the bromo-phenylalanine scaffold in developing clinically approved drugs. | acs.org |
| Altering Enzyme Specificity | Substitution in murine dihydrofolate reductase | Showed altered substrate specificity and reduced inhibitor binding, clarifying the role of the active site residue. | mdpi.com |
| Mechanistic Studies | General use in biochemical research | The bromine atom serves as a probe to investigate protein-protein interactions and enzyme activity. | chemimpex.com |
Elucidation of Protein Structure-Function Relationships
Bioconjugation Techniques utilizing Fmoc-3-bromo-L-phenylalaninechemimpex.comchemimpex.com
The bromine atom on the phenyl ring of this compound is not just a structural probe but also a reactive handle for bioconjugation. chemimpex.com This allows for the covalent attachment of other molecules, such as fluorescent dyes, drugs, or imaging agents, to the peptide or protein of interest. chemimpex.com
This compound is utilized in fluorescent labeling applications, which are essential for visualizing and tracking peptides in biological systems. chemimpex.comchemimpex.com After the peptide is synthesized with the brominated amino acid incorporated at a specific site, the bromine atom can serve as an anchor point for attaching a fluorescent molecule. This is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orggoogle.com This method allows for the creation of site-specifically labeled peptides, which are invaluable for various biological assays, including fluorescence microscopy and flow cytometry. chemimpex.com
The ability to incorporate 3-bromo-L-phenylalanine into peptides is leveraged for the creation of sophisticated molecular probes and biosensors. For instance, researchers have developed fluorogenic probes by coupling N-protected 3-bromo-L-phenylalanine derivatives with BODIPY dyes. google.com These probes can be designed to become fluorescent only upon interaction with a specific biological target, such as fungal cell membranes, enabling real-time imaging of biological processes. chemimpex.comgoogle.com
Furthermore, the incorporation of amino acids with unique chemical handles facilitates the development of photoaffinity probes. rsc.org These probes contain a photoreactive group and a reporter tag, allowing them to form a covalent bond with their biological target upon photo-irradiation, which is crucial for identifying ligand-receptor interactions. rsc.orgpeptide.com The bromo-substituted phenylalanine provides a versatile platform for constructing such multifunctional probes.
| Probe/Sensor Type | Methodology | Application | Reference |
|---|---|---|---|
| Fluorogenic Probes | Coupling of a 3-bromo-L-phenylalanine derivative with a fluorophore (e.g., BODIPY) via Pd-catalyzed reaction. | Imaging of specific biological targets, such as A. fumigatus in human tissue. | google.com |
| Photoaffinity Probes | Incorporation of an amino acid with both a photoreactive group and a clickable handle. | Identifying and studying ligand-receptor interactions. | rsc.org |
| Environmental Sensors | Incorporation of environmentally sensitive non-canonical amino acids (related to bromo-phenylalanine). | Probing the local environment within a protein and studying protein folding/unfolding. | acs.org |
Fluorescent Labeling of Peptides for Biological Assays
Investigation of Amino Acid Derivatives as Ergogenic Substances
The investigation into amino acid derivatives as ergogenic aids—substances intended to enhance physical performance, stamina, or recovery—is a significant area of research in sports nutrition and medicine. chemsrc.commedchemexpress.com While a wide array of amino acid derivatives have been studied for these properties, it is important to note that specific research into the ergogenic potential of this compound is not available in current scientific literature. The primary application of this compound is as a building block in peptide synthesis and drug development, valued for its utility in creating complex peptide sequences and for introducing specific functionalities into molecules. chemimpex.com
The interest in any amino acid derivative, including halogenated phenylalanines, for ergogenic purposes stems from the established roles of other derivatives in metabolic and physiological processes relevant to exercise. chemsrc.commedchemexpress.com These compounds can influence anabolic hormone secretion, serve as fuel during physical activity, enhance mental performance under stress, and help prevent exercise-induced muscle damage. chemsrc.commedchemexpress.com
Several amino acid derivatives have been extensively studied for their ergogenic effects. These investigations provide a framework for understanding how such compounds might influence performance. Key examples include:
Creatine (B1669601): A derivative of glycine (B1666218), arginine, and methionine, creatine is known to increase intramuscular stores of phosphocreatine, a rapid source of energy for muscle contraction during short, high-intensity exercise. medsciencegroup.us
Branched-Chain Amino Acids (BCAAs): Leucine, isoleucine, and valine are essential amino acids that can be oxidized in the muscle for energy. chemimpex.com They have been studied for their potential to delay fatigue and reduce muscle soreness. chemimpex.com
β-Hydroxy-β-methylbutyrate (HMB): A metabolite of the amino acid leucine, HMB is thought to reduce muscle protein breakdown. chemimpex.com
Taurine: This derivative has been investigated for its role in reducing oxidative stress during exercise. chemsrc.com
Tyrosine: While studies on its direct effects on exercise performance are not conclusive, tyrosine has been shown to improve cognitive function and mood, particularly in stressful situations like sleep deprivation. chemsrc.com
Citrulline and Arginine: These amino acids are involved in the urea (B33335) cycle and nitric oxide synthesis. Arginine has been studied for its potential to reduce exercise-related ammonia (B1221849) accumulation, while citrulline may enhance arginine levels. medchemexpress.com
The research into these compounds reveals a complex picture. The effectiveness of an amino acid derivative as an ergogenic aid can depend on the type of exercise, the individual's training status, and their dietary intake. chemsrc.com For instance, supplementation is often more beneficial for individuals who have a deficiency. chemsrc.com
While no direct studies link this compound to ergogenic effects, the broader research into halogenated derivatives of L-phenylalanine has explored other biological activities, such as neuroprotection. nih.gov For example, 3,5-dibromo-L-tyrosine, another halogenated derivative, has demonstrated neuroprotective effects in models of brain ischemia. nih.gov This highlights that modifications to the phenylalanine structure, such as halogenation, can impart potent biological activities, although these are not necessarily related to physical performance enhancement.
Research Findings on Various Amino Acid Derivatives as Ergogenic Aids
| Amino Acid Derivative | Investigated Ergogenic Effect(s) | Summary of Research Findings |
| Creatine | Improve exercise performance, muscle strength; delay fatigue. | Shown to enhance performance in high-intensity, short-duration exercise. chemsrc.commedsciencegroup.us |
| Tyrosine | Improve cognitive performance under stress. | Not found to have a direct favorable effect on exercise performance, but effective in improving mood and cognitive function in sleep-deprived individuals. chemsrc.commedchemexpress.com |
| Carnitine | Delay onset of fatigue, improve exercise performance. | Reported to delay fatigue and improve body strength; however, more comprehensive research is needed to confirm its ergogenic role. chemsrc.com |
| β-Hydroxy-β-methylbutyrate (HMB) | Increase fat-free mass, reduce exercise-induced muscle injury, improve muscle endurance. | Studies suggest HMB can influence body strength and composition, prevent muscle injury, and improve endurance. chemsrc.comchemimpex.com |
| Taurine | Reduce oxidative stress, delay fatigue, improve exercise performance. | Found to reduce oxidative stress during exercise and may act as an antihypertensive agent. chemsrc.com More research is needed to substantiate its ergogenic role. chemsrc.com |
| Branched-Chain Amino Acids (BCAAs) | Delay fatigue, serve as fuel, support endurance. | Reported to delay fatigue and increase sustained exercise capacity. medchemexpress.com |
| Citrulline | Enhance performance and recovery. | Has emerged as a regulator of muscle function and may improve performance, often combined with malate (B86768) to enhance ATP production. chemsrc.com |
Iv. Advanced Analytical and Characterization Methodologies for Fmoc 3 Bromo L Phenylalanine and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of Fmoc-3-bromo-L-phenylalanine.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the protons of the Fmoc protecting group, the phenyl ring, and the amino acid backbone. A representative ¹H NMR spectrum shows a multiplet in the range of δ 0.86–1.54 ppm for aliphatic protons, a doublet at δ 2.53 ppm for the methyl group, a multiplet between δ 2.68–3.24 ppm for other aliphatic protons, a multiplet at δ 4.43 ppm, and a complex multiplet in the aromatic region from δ 6.95–8.42 ppm. pnas.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. For a related compound, N-Boc-p-phosphonomethyl-L-phenylalanine, characteristic shifts include those for the Boc protecting group, the β-carbon, the α-carbon, and the aromatic carbons. scispace.com While specific data for this compound is not detailed in the provided results, the principles of analysis are analogous.
¹⁹F NMR Spectroscopy: While not directly applicable to this compound, ¹⁹F NMR is a powerful technique for characterizing fluorinated derivatives. For instance, in the analysis of related fluorinated phenylalanine derivatives, ¹⁹F NMR provides specific signals for the fluorine atoms, aiding in structural elucidation.
A summary of typical NMR data for related phenylalanine derivatives is presented below:
| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |
| ¹H | 0.86 - 3.24 | Aliphatic Protons |
| 4.43 | Methine and Methylene Protons | |
| 6.95 - 8.42 | Aromatic Protons (Fmoc and Phenyl Ring) | |
| ¹³C | ~35 - 55 | Aliphatic Carbons (α and β) |
| ~120 - 145 | Aromatic Carbons | |
| ~155 - 175 | Carbonyl Carbons (Carboxyl and Fmoc) |
Note: The table presents generalized data based on similar structures; specific values for this compound may vary.
Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.
The expected molecular weight of this compound (C₂₄H₂₀BrNO₄) is approximately 466.3 g/mol . chemimpex.comavantorsciences.com Electrospray ionization (ESI) is a common technique used for the analysis of such compounds. In positive ion mode ESI-MS, the compound can be observed as the protonated molecule [M+H]⁺. For a related compound, an ESI-MS analysis in positive mode showed a peak at m/z 569, which could correspond to an adduct or a derivative of the expected molecule. pnas.org
Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule. The fragmentation of the Fmoc group is a characteristic feature, often showing a loss of the fluorenylmethoxycarbonyl group (Δm/z 222). rsc.org This fragmentation provides valuable structural information and aids in the sequencing of peptides containing this amino acid. rsc.org
| Ion | Expected m/z |
| [M+H]⁺ | ~467.06 |
| [M+Na]⁺ | ~489.04 |
Note: The table shows calculated monoisotopic masses for the most common isotopes.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. For a similar compound, N-Acetyl-3-iodo-4-(4-methoxyphenoxy)-L-phenylalanine Amide, key IR stretches include the C=O stretch of the carbonyl groups (acetyl and amide) between 1650–1680 cm⁻¹ and the C-I stretch between 560–600 cm⁻¹. For this compound, one would expect to see characteristic stretches for the N-H bond of the carbamate (B1207046), the C=O bonds of the carbamate and the carboxylic acid, and C-Br bond vibrations. A certificate of analysis for a related compound, 4-Bromo-N-Fmoc-L-phenylalanine, confirms that the infrared spectrum conforms to the expected structure. labfind.co.kr
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| N-H (Carbamate) | 3200 - 3400 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=O (Carbamate, Carboxylic Acid) | 1680 - 1750 |
| C=C (Aromatic) | 1450 - 1600 |
| C-Br | 500 - 650 |
UV-Visible spectroscopy is used to analyze the chromophoric parts of the molecule, primarily the fluorenyl and phenyl rings. The Fmoc group has a strong UV absorbance, which is a property often utilized for detection in chromatographic methods. Studies on Fmoc-phenylalanine hydrogels have utilized UV-Visible spectroscopy to investigate the molecular interactions and self-assembly processes. researchgate.net This technique can provide information on the electronic transitions within the aromatic systems of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. sigmaaldrich.comvwr.com Both chiral and achiral columns are used depending on the analytical goal.
Achiral HPLC: Reversed-phase HPLC with a C18 column is commonly used to determine the chemical purity of the compound. A gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), is typically employed. scispace.com Purity levels of ≥98% are often reported for commercially available this compound. sigmaaldrich.com
Chiral HPLC: Chiral HPLC is crucial for determining the enantiomeric purity of this compound, ensuring that it is the desired L-enantiomer. Polysaccharide-based chiral stationary phases are effective for the separation of N-Fmoc protected α-amino acid derivatives. phenomenex.com For instance, a purity of ≥ 99.5% as determined by chiral HPLC has been reported. chemimpex.com The separation of enantiomers is achieved through the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. researchgate.net Different chiral columns, such as those based on cyclodextrins or macrocyclic glycopeptides, can be used. sigmaaldrich.com For related halogenated phenylalanine derivatives, Daicel Chiralcel columns with mobile phases consisting of n-hexane and isopropanol (B130326) have been successfully used to separate enantiomers. nih.gov
| HPLC Method | Column Type | Typical Mobile Phase | Application |
| Achiral | Reversed-Phase (e.g., C18) | Water/Acetonitrile with TFA | Chemical Purity Assessment |
| Chiral | Polysaccharide-based (e.g., Lux series) | Hexane/Isopropanol | Enantiomeric Purity Assessment |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of amino acids, including this compound, derivatization is a necessary prerequisite for GC-MS analysis. sigmaaldrich.com This process involves chemically modifying the amino acid to increase its volatility. sigmaaldrich.com
A common derivatization strategy is silylation, where active hydrogens on polar functional groups are replaced with a nonpolar moiety. sigmaaldrich.com For instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to create tert-butyl dimethylsilyl (TBDMS) derivatives of the amino acid. sigmaaldrich.comgreyhoundchrom.com These TBDMS derivatives are significantly more volatile and stable, making them amenable to GC-MS analysis. sigmaaldrich.com The derivatization reaction typically involves heating the amino acid with the silylating reagent in a suitable solvent. sigmaaldrich.comnih.gov
Once derivatized, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound and elucidate its structure. sigmaaldrich.com The fragmentation pattern of TBDMS derivatives is often predictable, with characteristic fragments corresponding to the loss of specific groups, which aids in the identification of the original amino acid. sigmaaldrich.comgreyhoundchrom.com
| Parameter | Description | Source |
|---|---|---|
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | sigmaaldrich.comgreyhoundchrom.com |
| Derivative Type | tert-butyl dimethylsilyl (TBDMS) | sigmaaldrich.com |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | sigmaaldrich.comnih.gov |
| Purpose | Analysis of volatile amino acid derivatives for identification and structural elucidation. | sigmaaldrich.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used to monitor the progress of chemical reactions, including those involving this compound. umich.edulibretexts.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. libretexts.org
In a typical TLC experiment, a small spot of the reaction mixture is applied to a baseline on a TLC plate, which is a solid support coated with a thin layer of an adsorbent material like silica (B1680970) gel. umich.edu The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, carrying the components of the mixture with it at different rates depending on their polarity and affinity for the adsorbent. umich.edu
By comparing the retention factor (Rf) values—the ratio of the distance traveled by the compound to the distance traveled by the solvent front—of the spots on the TLC plate with those of known standards, one can track the consumption of reactants and the formation of products. umich.edu The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.org Co-spotting, where the reaction mixture and the starting material are spotted in the same lane, can help to confirm the identity of the spots. libretexts.org Visualization of the spots is often achieved using UV light, especially for compounds containing chromophores like the Fmoc group. rsc.org
| Parameter | Description | Source |
|---|---|---|
| Technique | Thin-Layer Chromatography (TLC) | umich.edu |
| Adsorbent | Silica gel | umich.edu |
| Application | Monitoring reaction progress by observing the disappearance of reactants and appearance of products. | libretexts.orgthieme.de |
| Visualization | UV light | rsc.org |
Chiroptical Methods for Stereochemical Purity Determination
The biological activity of amino acids and peptides is highly dependent on their stereochemistry. Therefore, determining the stereochemical purity of this compound is of utmost importance. Chiroptical methods are a group of analytical techniques that are sensitive to the three-dimensional arrangement of atoms in a molecule.
Optical Rotation
Optical rotation is a classical chiroptical technique that measures the rotation of the plane of polarized light by a chiral molecule in solution. rsc.org The magnitude and direction of the rotation are characteristic of the compound, its concentration, the solvent, and the wavelength of light used. rsc.org For 3-Bromo-L-phenylalanine, a specific rotation value has been reported as [a]²⁰D = 3 ± 1 ° (c=2 in 1N NaOH). chemimpex.com By measuring the optical rotation of a sample of this compound and comparing it to the value of the pure enantiomer, its enantiomeric purity can be assessed.
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Specific Rotation [a]²⁰D | 3 ± 1 ° | c=2 in 1N NaOH | chemimpex.com |
| Compound | 3-Bromo-L-phenylalanine | chemimpex.com |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. chiralabsxl.com The resulting CD spectrum is highly sensitive to the stereochemistry and conformation of the molecule. chiralabsxl.comnih.gov The CD spectrum of an enantiomer is the mirror image of that of its opposite enantiomer. chiralabsxl.comresearchgate.net
Chiral Supercritical Fluid Chromatography (SFC)
Chiral Supercritical Fluid Chromatography (SFC) is a powerful separation technique that has gained prominence for the analysis and purification of enantiomers. researchgate.neteuropeanpharmaceuticalreview.com SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. mdpi.com Due to the low viscosity and high diffusivity of supercritical fluids, SFC can offer faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.com
For the enantioseparation of Fmoc-amino acids, chiral stationary phases (CSPs) are employed. researchgate.netmdpi.com These stationary phases contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have been shown to be effective for the chiral resolution of Fmoc-amino acid derivatives. mdpi.comphenomenex.com The separation can be optimized by adjusting parameters such as the co-solvent, additives, temperature, and pressure. mdpi.com SFC is a valuable tool for both analytical-scale determination of enantiomeric purity and for preparative-scale separation of enantiomers. researchgate.net
| Technique | Stationary Phase | Application | Source |
|---|---|---|---|
| Chiral SFC | Polysaccharide-based chiral stationary phases (e.g., cellulose, amylose derivatives) | Enantioseparation of Fmoc-amino acids. | researchgate.netmdpi.comphenomenex.com |
X-ray Crystallography for Solid-State Structural Elucidation
The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined. nih.gov
While a specific crystal structure for this compound was not found in the search results, X-ray crystallography has been successfully applied to determine the structures of related Fmoc-phenylalanine derivatives and other modified amino acids. nih.govrsc.org Such studies provide invaluable insights into the molecular packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties and self-assembly behavior of these compounds. rsc.orgresearchgate.net
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial thermoanalytical techniques used to determine the thermal stability and phase behavior of materials. For this compound, these methods provide insights into its decomposition profile and melting characteristics, which are vital for understanding its stability during storage and in various applications.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The TGA profile of Fmoc-protected amino acids is characterized by several mass loss events. uoguelph.ca The initial, minor mass loss, typically occurring below 120°C, is often attributed to the evaporation of residual solvents or adsorbed water. uoguelph.ca The major decomposition of this compound is expected to occur at higher temperatures. A significant event is the thermal cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Studies have shown that the Fmoc group can be thermally cleaved at temperatures around 120°C, often leading to the formation of dibenzofulvene and the free amino acid after decarboxylation. researchgate.netchimia.ch Further heating to higher temperatures, generally above 200°C, leads to the decomposition of the amino acid backbone itself. nih.gov For the parent L-phenylalanine, decomposition processes are observed at temperatures above 260°C. researchgate.netnih.gov The decomposition of the brominated phenyl ring would occur at even higher temperatures. The entire analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. nih.govmostwiedzy.pl
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The DSC curve for this compound would reveal key thermodynamic transitions. An endothermic peak corresponding to the melting point of the compound is expected. For comparison, unprotected L-phenylalanine exhibits complex thermal behavior with endothermic peaks between 262.1°C and 292.4°C, corresponding to simultaneous melting and decomposition. researchgate.net The presence of the large, rigid Fmoc group and the bromine substituent on the phenyl ring will significantly influence the crystal packing and thus the melting point of this compound compared to the parent amino acid. Following the melting, endothermic events corresponding to the multi-step decomposition process, consistent with the mass losses observed in TGA, would be visible.
The data below is a representative summary of expected thermal events for a typical Fmoc-amino acid, contextualized for this compound, based on published literature on similar compounds. uoguelph.caresearchgate.netchimia.chnih.govresearchgate.net
| Analytical Technique | Temperature Range (°C) | Observed Event | Interpretation |
|---|---|---|---|
| TGA | < 120 | Minor Mass Loss | Loss of residual solvent (e.g., water). uoguelph.ca |
| ~120 - 200 | Significant Mass Loss | Cleavage of the Fmoc protecting group. researchgate.netchimia.ch | |
| > 250 | Further Mass Loss | Decomposition of the 3-bromo-L-phenylalanine backbone. nih.govresearchgate.net | |
| DSC | Variable (compound specific) | Endothermic Peak | Melting of the crystalline solid. |
| > 250 | Multiple Endothermic Peaks | Decomposition corresponding to TGA mass loss stages. researchgate.net |
Advanced hyphenated techniques (e.g., LC-MS/MS, GC-MS/MS)
Advanced hyphenated techniques are indispensable for the definitive identification and quantification of this compound and its derivatives. These methods combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common and powerful technique for the analysis of Fmoc-protected amino acids. researchgate.net The compound is first separated from a mixture using a liquid chromatograph, typically employing reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov The use of Fmoc as a derivatizing agent is known to enhance the chromatographic retention and improve signal intensity in electrospray ionization (ESI) mass spectrometry. researchgate.net
Following separation, the analyte enters the mass spectrometer. In ESI, the molecule is ionized, most commonly forming the protonated molecule [M+H]⁺. For this compound (C₂₄H₂₀BrNO₄, Molecular Weight: 466.34 g/mol avantorsciences.com), the expected parent ion would have an m/z (mass-to-charge ratio) corresponding to its isotopic pattern. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance), a characteristic isotopic pattern with two major peaks separated by 2 Da ([M+H]⁺ and [M+H+2]⁺) would be observed, confirming the presence of a single bromine atom.
In the tandem mass spectrometry (MS/MS) stage, the parent ion is isolated and fragmented. The fragmentation pattern provides structural confirmation. For Fmoc-derivatives, a characteristic fragmentation is the loss of the Fmoc group (as dibenzofulvene, C₁₄H₁₀, 166.22 Da) or the entire Fmoc-CH₂- moiety (178 Da), leading to a prominent fragment ion. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS/MS) is generally not suitable for the direct analysis of intact this compound due to the compound's low volatility and thermal lability. sigmaaldrich.com However, GC-MS can be employed to analyze the core amino acid, 3-bromo-L-phenylalanine, after the Fmoc group has been cleaved and the resulting amino acid has been subjected to further derivatization to increase its volatility. actapol.net
| Technique | Ionization Mode | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (MS/MS) | Interpretation of Fragments |
|---|---|---|---|---|
| LC-MS/MS | ESI Positive | ~466.06 (for ⁷⁹Br), ~468.06 (for ⁸¹Br) | [M+H - 166]⁺ | Loss of dibenzofulvene from the Fmoc group. |
| [M+H - 222]⁺ | Loss of the entire Fmoc group (C₁₅H₁₀O₂). | |||
| 179.08 | Protonated fluorenylmethyloxycarbonyl moiety [Fmoc+H]⁺. |
V. Biophysical and Biochemical Studies Involving Fmoc 3 Bromo L Phenylalanine
Interaction Studies with Biological Macromolecules
The bromine atom on the phenyl ring of Fmoc-3-bromo-L-phenylalanine serves as a valuable functional group, enhancing reactivity and allowing for its use as a building block in the synthesis of complex bioactive molecules designed to interact with proteins and other macromolecules. chemimpex.comchemimpex.com
This compound is a key synthetic precursor for creating complex molecules that can probe receptor-ligand interactions. A notable example is its incorporation into a small-molecule negative allosteric modulator of the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR). In one study, a compound designated "Compound 15" [4-((2S)-3-(((S)-3-(3-bromophenyl)-1-(methylamino)-1-oxopropan-2-yl)amino)-2-(2-cyclohexyl-2-phenylacetamido)-3-oxopropyl)benzamide], was synthesized using this compound. pnas.org
The binding affinity of this derivative to the β2AR was characterized using Isothermal Titration Calorimetry (ITC). The results showed that the compound binds to the receptor with a dissociation constant (Kd) in the low micromolar range. pnas.org This direct measurement of binding thermodynamics confirms a genuine interaction between the ligand and the receptor. Further studies on this compound demonstrated its ability to negatively modulate the binding of orthosteric agonists, a hallmark of allosteric modulators. pnas.org The binding kinetics are crucial for understanding the pharmacological effect of such ligands; for some receptor systems, ligands with slow dissociation rates can result in prolonged pharmacodynamic effects. nih.gov
Table 1: Pharmacological Properties of a β2AR Allosteric Modulator Derived from this compound ("Compound 15")
| Parameter | Value | Method | Target System |
|---|---|---|---|
| Binding Affinity (Kd) | 4.6 µM | Isothermal Titration Calorimetry (ITC) | Purified β2-adrenergic receptor |
| Functional Inhibition (EC50) | 2.8 µM | G-protein mediated signaling assay | β2-adrenergic receptor |
| Functional Inhibition (EC50) | 2.2 µM | β-arrestin recruitment assay | β2-adrenergic receptor |
Data sourced from a study on Compound 15, a derivative of this compound. pnas.org
The use of this compound extends to the study of protein-peptide interactions and the conformational changes induced by binding. chemimpex.com The allosteric modulator "Compound 15," derived from this compound, serves as an excellent case study. As a negative allosteric modulator, it binds to a site on the β2AR that is distinct from the primary (orthosteric) binding site. pnas.org This binding event influences the receptor's conformation, which in turn reduces the affinity and/or efficacy of orthosteric agonists. pnas.org
Such allosteric modulators are valuable as "tool compounds" in biophysical research because they can stabilize specific receptor conformations. pnas.org This stabilization is critical for structural studies, such as X-ray crystallography or cryo-electron microscopy, which aim to capture snapshots of a receptor in a particular functional state. The incorporation of halogenated amino acids like 3-bromo-L-phenylalanine can also be used to probe protein-protein interactions and folding dynamics. beilstein-journals.org
While Fmoc-protected amino acids are central to peptide chemistry and protein interactions, specific studies detailing the direct interaction of this compound with nucleic acids are not prominent in the available scientific literature. The primary research focus for this compound lies in its application for peptide synthesis and as a component of peptide-based or small-molecule ligands for protein targets. chemimpex.comchemimpex.com
Protein-Peptide Interactions and Conformational Changes
Self-Assembly and Supramolecular Chemistry of Fmoc-Protected Amino Acids
Fmoc-protected amino acids are a well-studied class of low-molecular-weight gelators. mdpi.com The self-assembly process is driven by a combination of non-covalent interactions, including π-π stacking interactions between the aromatic Fmoc groups, hydrogen bonding between the amino acid moieties, and hydrophobic interactions. acs.orgacs.org This balance of forces allows these molecules to form ordered, hierarchical structures in solution, often leading to the formation of hydrogels. acs.org
The self-assembly of Fmoc-amino acids can entrap large quantities of water, resulting in the formation of a supramolecular hydrogel. researchgate.net The properties of these hydrogels, such as their mechanical stiffness and gelation kinetics, are highly dependent on the specific amino acid side chain and external conditions like pH and temperature. mdpi.comrsc.org
The introduction of halogen atoms onto the phenyl ring of Fmoc-phenylalanine has been shown to significantly influence hydrogelation. Studies on fluorinated analogs, for instance, demonstrate that modifying the electron density of the phenyl ring can lead to the rapid formation of mechanically robust hydrogels where the parent Fmoc-phenylalanine might precipitate or form weaker gels. mdpi.comreading.ac.uk While specific data for the bromo- derivative is less common, the principles suggest that the bromine atom would likewise modulate hydrophobicity and intermolecular interactions, thereby affecting the critical gelation concentration (CGC) and the mechanical properties (e.g., storage modulus, G') of the resulting hydrogel. mdpi.com The method of preparation, such as a heating/cooling cycle versus a solvent exchange, can also dramatically alter the final properties of the gel. mdpi.com
Table 2: Influence of Preparation Method on Hydrogel Properties of Fmoc-Phenylalanine
| Preparation Method | Final pH | Storage Modulus (G') | Morphology |
|---|---|---|---|
| Heating/Cooling | 7.4 | ~1,000 Pa | Metastable Gel |
| Slow pH drop (GdL) | ~4.0 | ~10,000 Pa | Fibrillar Network |
| Solvent Exchange | N/A | Precipitate | Crystalline |
This table illustrates the properties for the parent compound Fmoc-Phenylalanine, as detailed in the literature. Halogenation, as in this compound, is known to alter these properties, often enhancing gelation. mdpi.comreading.ac.uk
The self-assembly of Fmoc-protected amino acids, including derivatives like this compound, leads to the formation of well-defined nanostructures. These structures are typically elongated, one-dimensional nano-filaments, fibers, or ribbons. reading.ac.ukfrontiersin.org These fibers, often rich in β-sheet-like hydrogen bonding patterns, entangle to form the three-dimensional network of the hydrogel. acs.org
In some cases, novel nanostructures such as sheet-based nanotubes have been observed, particularly with modified Fmoc-phenylalanine derivatives. researchgate.net The specific morphology of these self-assembled structures is highly sensitive to the molecular structure of the building block. Halogenation can alter the packing of the molecules, leading to different nanostructures compared to the non-halogenated parent compound. reading.ac.uk These nanomaterials have potential applications in fields like tissue engineering and controlled drug delivery, where the hydrogel can serve as a scaffold for cells or a depot for therapeutic agents.
Hydrogel Formation and Properties
Spectroscopic Investigations of Peptide Conformation and Dynamics
The three-dimensional structure of a peptide is intrinsically linked to its biological activity. Spectroscopic techniques are vital tools for elucidating the conformational preferences and dynamic behavior of peptides in solution. The introduction of a bromine atom on the phenylalanine ring serves as a useful probe that can influence and report on the peptide's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Two-dimensional (2D) NMR spectroscopy is a powerful method for determining the solution-state structure of peptides. While specific studies on peptides containing 3-bromo-L-phenylalanine are not extensively documented in publicly available literature, research on the closely related isomer, 4-bromo-L-phenylalanine, provides significant insight into the methodologies used. In one such study, the conformation of a tripeptide containing C-terminal 4-bromo-phenylalanine was investigated. rsc.org A combination of 2D NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allowed for the complete assignment of the peptide's proton and carbon resonances. rsc.org
Furthermore, quantitative analysis of nuclear Overhauser effects (NOEs) using ROESY (Rotating-frame Overhauser Effect Spectroscopy) provided through-space proton-proton (H-H) distances. rsc.org These experimentally derived distance constraints were then used in conjunction with Density Functional Theory (DFT) calculations to generate and validate a model of the peptide's predominant solution-state conformer. rsc.orgresearchgate.net This combined experimental and computational approach revealed that the peptide's backbone structure was not significantly disturbed by the modifications, demonstrating the utility of these methods in precisely characterizing halogenated peptides. rsc.orgresearchgate.net Similar spectroscopic strategies are directly applicable to the conformational analysis of peptides synthesized with this compound.
Circular Dichroism (CD) Spectroscopy Circular dichroism (CD) spectroscopy is widely used to analyze the secondary structure of peptides in various environments. The technique measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the peptide's backbone conformation. biorxiv.org CD spectra provide characteristic signals for different secondary structures:
α-helices typically show a positive maximum around 190-195 nm and two negative minima near 208 nm and 222 nm. units.it
β-sheets are characterized by a negative band around 217-218 nm and a positive band near 195-197 nm. units.it
Random coils or unfolded structures display a strong negative band below 200 nm. units.itresearchgate.net
The aromatic side chain of phenylalanine contributes to the CD spectrum in the amide region (far-UV), which can interfere with the analysis of secondary structure. nih.gov The incorporation of 3-bromo-L-phenylalanine would likewise be expected to contribute to the CD signal. This property can be leveraged to monitor conformational changes that occur upon ligand binding, changes in solvent conditions, or modifications to the peptide sequence. biorxiv.org For instance, the transition of a peptide from a random coil in an aqueous buffer to an α-helical structure in a solution containing a helix-inducing solvent like trifluoroethanol (TFE) can be readily tracked and quantified using CD spectroscopy. researchgate.net
Cellular Uptake and Permeability Studies of Peptides Containing this compound
A significant hurdle for the therapeutic application of peptides is their generally low membrane permeability. acs.org The incorporation of modified amino acids, including halogenated phenylalanines, is a strategy employed to enhance cellular uptake. The bromine substituent increases the hydrophobicity of the amino acid side chain, which can facilitate membrane interaction and transport.
Research has shown that halogenation can significantly improve the cell penetration of molecules. For example, modifying a protein with a halogen atom was found to facilitate its transport across mammalian cell membranes. cambridge.org In the context of peptides, studies on bicyclic peptidyl inhibitors containing halogenated phenylalanine analogs have provided quantitative evidence of this effect. The cellular uptake efficiency of these peptides is often assessed by labeling them with a fluorescent marker, such as fluorescein (B123965) isothiocyanate (FITC), and incubating them with cells. The total intracellular fluorescence is then quantified using flow cytometry, which provides a Mean Fluorescence Intensity (MFI) value corresponding to the amount of peptide taken up by the cells. researchgate.net
In a study comparing a bicyclic peptide containing a halogenated phenylalanine analog (Peptide 37) with a membrane-impermeable monocyclic inhibitor (Peptide 46), a dramatic difference in cellular uptake was observed in HeLa cells. researchgate.net
| Peptide ID | Description | Mean Fluorescence Intensity (MFI) | Relative Uptake vs. Control |
|---|---|---|---|
| Control | Untreated Cells | 101 | 1.0 |
| Peptide 46 | Monocyclic Inhibitor (Impermeable) | 193 | 1.9 |
| Peptide 1 | Bicyclic Peptide | 2562 | 25.4 |
| Peptide 37 | Bicyclic Peptide with Halogenated Phe | 8792 | 87.0 |
Data sourced from a study on bicyclic peptide inhibitors in HeLa cells incubated with 5 µM of FITC-labeled peptide for 2 hours. researchgate.net
The results clearly demonstrate that the bicyclic peptide containing the halogenated phenylalanine (Peptide 37) exhibited significantly higher cellular uptake compared to both the untreated control and the reference peptides. researchgate.net This enhanced permeability is crucial for peptides designed to act on intracellular targets. The findings suggest that incorporating this compound is a viable strategy for improving the cellular penetration characteristics of synthetic peptides. cambridge.orgresearchgate.net
In Vitro and In Vivo Biological Assay Development and Implementation
Peptides containing this compound are valuable tools in the development and implementation of a wide range of biological assays. The unique properties conferred by the bromo-substituent can enhance metabolic stability and biological activity, making these peptides suitable for various research applications from enzyme inhibition to cell-based functional assays. chemimpex.com
Peptide Stability and Enzyme Interaction Assays A critical aspect of developing peptide-based tools or therapeutics is ensuring their stability against degradation by cellular proteases. In vitro assays using cell lysates are commonly performed to assess peptide stability. In one study, the stability of a parent peptide was compared to analogues where the phenylalanine residue was replaced with non-native amino acids. nih.gov The peptides were incubated in a cytosolic lysate, and their degradation over time was monitored by capillary electrophoresis. The results showed that substitutions, such as using a D-amino acid, significantly increased the peptide's lifetime. nih.gov
The same study also assessed how these modifications affected the peptide's ability to act as a substrate for a target kinase (Abl kinase). The rate of phosphorylation was measured to determine if the modified peptides retained their biological function. nih.gov
| Phenylalanine Substitution | Relative Lifetime in Lysate (vs. Parent) | Phosphorylation Rate (t50%P in min) |
|---|---|---|
| L-Phenylalanine (Parent) | 1x | 55 |
| β-(2-naphthyl)-L-alanine | ~4x | 190 |
| 3-nitro-L-tyrosine | ~7x | >100,000 (minimal) |
| D-phenylalanine | >10x | 82 |
| (N-methyl)-L-phenylalanine | >10x | >100,000 (minimal) |
Data adapted from stability and kinase assays of modified peptides. nih.gov
These results highlight the trade-offs in peptide design: while modifications like D-amino acid substitution can dramatically increase stability, others like N-methylation or nitration can abolish biological activity (in this case, phosphorylation). nih.gov Peptides with 3-bromo-L-phenylalanine would be subjected to similar assays to optimize both stability and activity.
Cell-Based Functional Assays For peptides that demonstrate good cell permeability, their biological effects can be measured in cell-based assays. Following the cellular uptake experiments, the functional consequences of the halogenated peptide inhibitor (Peptide 37) were evaluated. An MTT assay was used to measure the anti-proliferative effect of the peptide on HeLa cells, while Western blotting was used to quantify the peptide's effect on the intracellular level of a target protein (PML). researchgate.net
The results showed that Peptide 37 inhibited cell proliferation in a concentration-dependent manner and led to a significant, dose-dependent increase in the levels of the target protein PML, confirming that the peptide engaged its intracellular target and elicited a biological response. researchgate.net For instance, treatment with 1 µM of Peptide 37 resulted in a 3.3-fold increase in the PML protein level. researchgate.net The development of such assays is essential for validating the mechanism of action of peptides synthesized using building blocks like this compound.
Vi. Computational Chemistry and Molecular Modeling of Fmoc 3 Bromo L Phenylalanine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical (QM) calculations are fundamental to understanding the intrinsic properties of Fmoc-3-bromo-L-phenylalanine at an electronic level. Methods like Density Functional Theory (DFT) are employed to model the molecule's electronic structure, which dictates its reactivity and interaction potential. aip.org
A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For instance, a smaller energy gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. Theoretical studies on related substituted phenylalanine derivatives show how different substituents modulate these frontier orbital energies, which in turn affects their potential as inhibitors for enzymes like tryptophan hydroxylase. researchgate.net Inner shell chemical shifts, which are sensitive to the local chemical environment, can also be calculated and compared with experimental data from techniques like X-ray photoelectron spectroscopy (XPS) to validate the computational models. aip.org
Table 1: Representative Electronic Properties Calculated for Phenylalanine Derivatives This table illustrates typical electronic properties that can be determined using quantum chemical calculations for phenylalanine and its derivatives. The values are representative and can vary based on the specific computational model (method/basis set) and the solvent environment modeled.
| Property | Phenylalanine Derivative Example | Calculated Value (Representative) | Significance | Reference Insight |
| HOMO-LUMO Gap (eV) | TPH Inhibitor | ~4.3 eV | Indicates kinetic stability and chemical reactivity; a larger gap suggests lower reactivity. | researchgate.net |
| Dipole Moment (Debye) | L-phenylalanine | ~1.8 D | Measures the overall polarity of the molecule, influencing solubility and binding to polar sites. | aip.org |
| Gas Phase Acidity (kcal/mol) | Halogenated Methanols/Silanols | Varies with halogen | Predicts the ease of deprotonation; influenced by the competing effects of electronegativity and polarizability. | researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
While quantum mechanics provides a static picture of electronic properties, molecular dynamics (MD) simulations offer a dynamic view of the conformational behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's flexibility, preferred shapes (conformations), and interactions with its environment, such as water or a protein binding pocket. researchgate.net
For a molecule like this compound, MD simulations are crucial for several reasons:
Conformational Sampling: The large and relatively rigid Fmoc protecting group, combined with the bromo-phenyl side chain, imposes significant steric constraints. MD simulations can explore the accessible conformational space, identifying low-energy structures and the dynamics of transition between them. researchgate.netpnas.org This is vital for understanding how the amino acid will behave when incorporated into a peptide chain.
Solvent Interactions: Simulations explicitly model the interactions between the molecule and surrounding water molecules, providing insights into solvation, solubility, and the role of water in mediating interactions.
Ligand Binding Dynamics: When studying the interaction with a protein, MD simulations can model the entire binding process. They can reveal the pathways of ligand entry and exit from a binding site and assess the stability of the resulting protein-ligand complex over time, often on the nanosecond to microsecond timescale. peptidesynthetics.co.uk This can highlight the critical role of specific interactions, including those involving the bromine atom, in maintaining a stable bound state.
MD simulations on related Fmoc-protected aromatic amino acids have demonstrated their tendency to self-assemble, a process driven by hydrophobic and π–π stacking interactions, which can be perturbed and studied computationally. researchgate.net
Docking Studies for Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.gov For this compound, or peptides containing this residue, docking studies are essential for hypothesis-driven drug design.
The bromine atom is particularly significant in docking studies due to its ability to form halogen bonds (XBs). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (known as a σ-hole) and a Lewis basic site on the protein, such as a backbone carbonyl oxygen. ump.edu.placs.org The strength of these interactions increases with the polarizability of the halogen, making bromine a more effective halogen bond donor than chlorine. acs.org
Docking algorithms can position the 3-bromo-phenyl group within a protein's active site to maximize favorable contacts. Successful docking can reveal:
Binding Mode: The precise orientation of the ligand in the binding pocket.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic contacts, or halogen bonds with the ligand. mdpi.comnih.gov Studies have shown that interactions between halogen atoms and aromatic amino acid side chains (R–X···π interactions) are frequent and significant contributors to binding affinity. mdpi.com
Binding Affinity Prediction: Docking programs provide a scoring function to estimate the binding energy (e.g., in kcal/mol), allowing for the ranking of different potential drug candidates. nih.gov
In numerous documented cases, the introduction of a bromine atom has led to a dramatic enhancement of ligand binding affinity, which is rationalized through docking studies that identify favorable halogen bonding or hydrophobic interactions. mdpi.comresearchgate.net
Table 2: Examples of Protein-Ligand Interactions Involving Halogens from Docking and Structural Studies This table provides examples of the types of interactions involving halogen atoms that are identified and analyzed through docking studies and analysis of protein databank (PDB) structures.
| Interaction Type | Halogen | Interacting Partner (Protein) | Typical Distance (Å) | Significance | Reference Insight |
| Halogen Bond (C–X···O) | Br, Cl, I | Backbone carbonyl oxygen, Asp/Glu side-chain oxygen | < 3.5 | Highly directional; significantly enhances binding affinity and selectivity. | acs.orgnih.govrsc.org |
| Halogen-π (C–X···π) | Br, Cl | Aromatic ring of Phe, Tyr, Trp | ~3.5 - 4.5 | Stabilized primarily by dispersion forces; contributes to binding. | mdpi.com |
| Hydrophobic Contact | Br, Cl | Aliphatic side chains (e.g., Leu, Ile, Val), aromatic carbons | < 4.0 | Contributes to overall binding by displacing water (hydrophobic effect). | nih.govrsc.org |
| Hydrogen Bond | - | Thr, Arg, Glu, Tyr residues | ~2.2 - 3.2 | Critical for stabilizing protein-ligand complexes. | d-nb.info |
De Novo Drug Design Facilitated by Bromine Substitution
De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific protein binding site. nih.govrsc.org The unique characteristics of bromine make the 3-bromo-L-phenylalanine moiety a valuable building block in this process. ump.edu.pl
Computational strategies can leverage bromine substitution in several ways:
Fragment-Based Probing: A bromine atom can be computationally "placed" at various positions within a target's binding site. Its ability to act as a potent halogen bond donor allows it to effectively probe for pockets rich in Lewis basic groups (like carbonyl oxygens). ump.edu.pl Regions where the bromine forms strong, favorable interactions are identified as "hot spots" for ligand binding.
Structure Elaboration: Once a bromo-containing fragment is successfully docked, de novo design algorithms can build upon this core, growing a larger molecule that satisfies other geometric and chemical constraints of the binding site, leading to novel and potent inhibitors. rsc.org
Property Modulation: Introducing bromine into a lead compound can favorably alter its physicochemical properties. ump.edu.pl It increases lipophilicity, which can enhance membrane permeability, and its size can improve shape complementarity with the target protein. Computational models can predict these property changes before synthesis. researchgate.net
Therefore, the bromine atom on the phenylalanine scaffold serves not just as a static component but as a functional group that actively guides the design of new chemical entities with potentially superior therapeutic profiles. tethyschemical.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For a set of phenylalanine derivatives that includes this compound, QSAR can be a powerful tool for predicting the activity of unsynthesized analogs.
The process involves:
Data Collection: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can describe various aspects of the molecule, such as its size, shape, lipophilicity (logP), and electronic properties. Descriptors specifically accounting for the presence and properties of the bromine atom (e.g., its polarizability, van der Waals volume, or as a halogen-bond donor indicator) are often crucial. d-nb.info
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov
Validation and Prediction: The model is rigorously validated to ensure its predictive power. Once validated, it can be used to predict the activity of new, designed compounds, helping to prioritize which molecules should be synthesized and tested in the lab.
QSAR studies on various inhibitor classes have shown that descriptors related to size, aromaticity, polarizability, and the presence of halogens are often critical for explaining the variance in biological activity. nih.govnih.gov
Vii. Future Directions and Emerging Research Avenues
Integration with Combinatorial Chemistry and High-Throughput Screening
The versatility of Fmoc-3-bromo-L-phenylalanine makes it an ideal candidate for integration into combinatorial chemistry and high-throughput screening (HTS) platforms. The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the rapid generation of large libraries of peptide analogues with diverse functionalities at a specific position.
For instance, starting with a peptide sequence containing this compound, a multitude of aryl, heteroaryl, or vinyl groups can be introduced by reacting it with different boronic acids under palladium catalysis. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of a peptide by modifying a single residue in countless ways. These libraries can then be subjected to HTS assays to identify lead compounds with enhanced biological activity, improved selectivity, or better pharmacokinetic properties. The journal Combinatorial Chemistry & High Throughput Screening publishes articles on such advanced drug discovery research. benthamscience.com
| Reaction Type | Reagents | Potential Modifications |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Introduction of diverse aromatic and heterocyclic moieties |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Introduction of alkynyl groups for further functionalization |
| Heck Coupling | Alkenes, Pd catalyst | Introduction of vinyl groups |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | Introduction of various amine functionalities |
Applications in Chemical Biology and Proteomics Profiling
In the realm of chemical biology, this compound can be utilized to synthesize chemical probes for studying complex biological processes. The bromine atom can be a site for attaching reporter tags such as fluorophores, biotin, or photo-crosslinkers. These tagged peptides can be used to visualize and track the localization and dynamics of their target proteins within living cells, or to identify binding partners through pull-down assays and mass spectrometry-based proteomics.
Activity-based protein profiling (ABPP) is a powerful strategy that could benefit from this amino acid. nih.gov By incorporating 3-bromo-L-phenylalanine into a peptide-based inhibitor and then modifying the bromine to a reactive "warhead," researchers can create probes that covalently label the active site of a target enzyme. This allows for the specific and sensitive detection of enzyme activity in complex biological samples, providing valuable insights into disease states where enzyme dysregulation is implicated. nih.gov For example, this approach could be used to profile the activity of specific proteases or kinases involved in cancer progression.
Furthermore, the introduction of 3-bromo-L-phenylalanine into peptides can be used to study protein-protein interactions. The bromine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the phase determination and structure solution of peptide-protein complexes.
Exploration in Novel Biomaterials and Nanotechnology
The self-assembly of peptides and amino acid derivatives into well-defined nanostructures is a burgeoning field in biomaterials and nanotechnology. Fmoc-protected amino acids, in particular, are known to form hydrogels with applications in tissue engineering and drug delivery. nih.gov The incorporation of this compound into these systems offers a unique opportunity to create functionalized biomaterials. chemimpex.com
The bromine atom can be leveraged to impart specific properties to the resulting nanomaterials. For example, it can be used as a site for post-assembly modification, allowing for the covalent attachment of bioactive molecules, such as growth factors or targeting ligands, to the surface of nanofibers or hydrogels. This would enable the creation of "smart" biomaterials that can actively direct cellular behavior or deliver therapeutic payloads to specific sites in the body. Research has shown that halogenation can enhance the gelation properties of Fmoc-amino acids, suggesting that this compound could be a superior building block for creating robust and versatile hydrogels for tissue engineering and drug delivery. researchgate.net
| Application Area | Potential Use of this compound |
| Tissue Engineering | Functionalization of hydrogel scaffolds with cell-adhesion motifs or growth factors to promote tissue regeneration. |
| Drug Delivery | Creation of nanocarriers with targeting ligands attached via the bromine atom for site-specific drug release. chemimpex.com |
| Biosensors | Development of responsive materials where the bromine atom is part of a recognition element. |
Development of Advanced Catalytic Systems for Functionalization
The bromine atom in this compound is a key feature for advanced chemical modifications. chemimpex.com The development of novel catalytic systems that can selectively functionalize the C-Br bond is a promising research avenue. While palladium-catalyzed cross-coupling reactions are well-established, there is a growing interest in using more sustainable and earth-abundant metals like copper or nickel as catalysts. nih.gov
Furthermore, the development of photocatalytic methods for the functionalization of aryl halides presents an exciting opportunity. These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them highly suitable for modifying complex peptides. Researchers could explore visible-light-mediated reactions to introduce novel functionalities at the 3-position of the phenylalanine residue, expanding the chemical space accessible for peptide-based drug discovery.
Therapeutic Applications Beyond Current Scope
While peptides containing halogenated phenylalanine derivatives have been explored for applications in areas like cancer therapy, the unique properties of 3-bromo-L-phenylalanine could be harnessed for other therapeutic purposes. chemimpex.com For instance, peptides incorporating this amino acid could be designed to target specific protein-protein interactions that are implicated in a variety of diseases, including neurodegenerative disorders and infectious diseases.
The bromine atom can also be replaced with a radionuclide, such as bromine-76 (B1195326) or bromine-77, to create radiolabeled peptides for diagnostic imaging (e.g., Positron Emission Tomography - PET) or targeted radiotherapy. google.com This approach allows for both the visualization of disease sites and the delivery of a therapeutic dose of radiation directly to the target cells, minimizing off-target toxicity. google.com
Sustainable and Environmentally Benign Synthetic Routes (Green Chemistry)
The principles of green chemistry are becoming increasingly important in chemical synthesis. rsc.org Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its incorporation into peptides. This includes the use of greener solvents, reducing the number of synthetic steps, and developing catalytic methods that minimize waste generation.
For solid-phase peptide synthesis (SPPS), which traditionally uses large volumes of solvents, new protocols are being developed to reduce solvent consumption. rsc.orgresearchgate.net One such approach is to combine the coupling and deprotection steps, thereby minimizing the number of washing steps required. rsc.org Applying these green methodologies to the synthesis of peptides containing this compound will be a key area of future research. Additionally, chemo-enzymatic methods, which utilize enzymes to perform specific chemical transformations, could offer a highly selective and environmentally friendly alternative to traditional chemical synthesis for producing noncanonical amino acids. rsc.org
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Fmoc-3-bromo-L-phenylalanine via solid-phase peptide synthesis (SPPS)?
- Methodology : Use Fmoc-chemistry protocols with HBTU/HOBt or DIC/Oxyma as coupling agents in DMF. Monitor coupling efficiency via Kaiser test or LC-MS. Brominated side chains may require extended coupling times (60–90 min) due to steric hindrance .
- Key Data : Typical coupling efficiency for halogenated residues: 85–92% (vs. >98% for non-halogenated analogs). Use 20% piperidine in DMF for Fmoc deprotection, with UV monitoring at 301 nm .
Q. How to characterize this compound purity and structural integrity?
- Analytical Workflow :
HPLC : C18 column, gradient 5–95% acetonitrile/0.1% TFA over 20 min; retention time typically 12–14 min .
NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 4.5–4.7 ppm (α-proton), and δ 3.1–3.3 ppm (β-protons). Bromine induces deshielding in adjacent protons .
Mass Spec : Expected [M+H]+ for C₂₄H₂₀BrNO₄: 488.06 (observed deviations <0.01 Da indicate purity) .
Q. What storage conditions prevent decomposition of this compound?
- Store at –20°C under argon in amber vials to minimize light/oxygen exposure. Lyophilized forms retain >95% purity for 12 months; solutions in DMF degrade within 72 hours .
Advanced Research Questions
Q. How does the 3-bromo substituent influence peptide backbone conformation in structural studies?
- Experimental Design :
- Compare circular dichroism (CD) spectra of peptides with this compound vs. non-halogenated analogs.
- Findings : Bromine increases β-sheet propensity by 15–20% due to steric and electronic effects. X-ray crystallography shows altered dihedral angles (φ/ψ shifts of 5–10°) .
Q. What strategies mitigate bromine-mediated side reactions during automated SPPS?
- Optimization Approaches :
Use low-temperature (4°C) coupling to reduce racemization (<1% vs. 3–5% at RT) .
Replace HOBt with Oxyma Pure to minimize bromine elimination (yield improvement: 78% → 92%) .
Post-synthesis TFA cleavage with 3% EDT scavenger prevents bromophenyl adduct formation .
Q. How to resolve contradictory HPLC and NMR data for this compound-containing peptides?
- Case Study : A peptide showed 95% HPLC purity but ambiguous NMR integration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
